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molecular formula C9H10BrFO2 B8572572 1-Bromo-3-fluoro-5-(2-methoxy-ethoxy)-benzene

1-Bromo-3-fluoro-5-(2-methoxy-ethoxy)-benzene

Cat. No. B8572572
M. Wt: 249.08 g/mol
InChI Key: WNRJZRGFDSIGSD-UHFFFAOYSA-N
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Patent
US07838674B2

Procedure details

3-Bromo-5-fluoro-phenol (5.0 g, 26.2 mmol), 2-bromoethylether (4.0 g, 28.8 mmol) and K2CO3 (4.4 g, 31.4 mmol) are mixed in 50 ml DMF and stirred at 50 C overnight. Addition of aqueous NaHCO3 solution and extraction into ethyl acetate yields the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.Br[CH2:11][CH2:12][O:13][CH2:14]CBr.C([O-])([O-])=O.[K+].[K+].C([O-])(O)=O.[Na+]>CN(C=O)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:11][CH2:12][O:13][CH3:14])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)O
Name
Quantity
4 g
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
4.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred at 50 C overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCCOC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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